

Application Note: Structural Elucidation of Regaloside I using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Regaloside I	
Cat. No.:	B15592200	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Regaloside I is a phenylpropanoid glycerol glucoside first isolated from the bulbs of Lilium brownii.[1] Phenylpropanoid glycosides are a class of natural products known for a variety of biological activities, and their structural characterization is crucial for understanding their therapeutic potential. This application note provides a detailed protocol for the structure elucidation of **Regaloside I** using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for determining the structure of organic molecules.[2]

Data Presentation

The complete structural elucidation of **Regaloside I** relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While the specific published data for **Regaloside I** is not available, the following table represents the expected ¹H and ¹³C NMR chemical shifts for a compound with a similar phenylpropanoid glycerol glucoside scaffold. These assignments are based on the analysis of COSY, HSQC, and HMBC correlations.

Table 1: Representative ¹H and ¹³C NMR Data for a Regaloside-type Phenylpropanoid Glycerol Glucoside (in CD₃OD)



Position	¹³ C Chemical Shift (δc)	¹H Chemical Shift (бн, mult., J in Hz)	Key HMBC Correlations
Glycerol Moiety			
1	~65-70	~4.2-4.4 (m)	C-2, C-3, C-p- coumaroyl
2	~70-75	~3.8-4.0 (m)	C-1, C-3, C-1'
3	~63-68	~3.6-3.8 (m)	C-1, C-2
p-Coumaroyl Moiety			
1'	~130-135	-	H-2', H-6', H-7'
2', 6'	~130-135	~7.5-7.7 (d, 8.5)	C-4', C-7'
3', 5'	~115-120	~6.8-7.0 (d, 8.5)	C-1', C-4'
4'	~160-165	-	H-2', H-6', H-3', H-5'
7'	~145-150	~7.6-7.8 (d, 16.0)	C-1', C-2', C-6', C-8'
8'	~115-120	~6.3-6.5 (d, 16.0)	C-1', C-7', C-9'
9'	~168-172	-	H-7', H-8'
Glucose Moiety			
1"	~103-105	~4.3-4.5 (d, 7.5)	C-2 (Glycerol)
2"	~74-76	~3.2-3.4 (m)	C-1", C-3"
3"	~77-79	~3.3-3.5 (m)	C-2", C-4"
4"	~70-72	~3.2-3.4 (m)	C-3", C-5"
5"	~77-79	~3.3-3.5 (m)	C-4", C-6"
6"	~61-63	~3.7-3.9 (m)	C-4", C-5"

Disclaimer: The data presented in this table is a representative example for a regaloside-type compound and is intended for illustrative purposes. Actual chemical shifts for **Regaloside I** may vary.



Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structure elucidation of **Regaloside I**.

- 1. Sample Preparation
- Sample: Isolated and purified **Regaloside I** (typically 1-5 mg).
- Solvent: Deuterated methanol (CD₃OD) is a common choice for dissolving polar glycosides.
- Procedure:
 - Weigh the sample accurately and dissolve it in approximately 0.5 mL of CD₃OD in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
 - The solution should be clear and free of any particulate matter.

2. NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

- ¹H NMR (Proton NMR):
 - Purpose: To determine the number of different types of protons and their electronic environments.
 - Typical Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-10 ppm.
 - Number of Scans: 16-64 (depending on sample concentration).



- Relaxation Delay: 1-2 seconds.
- ¹³C NMR (Carbon NMR):
 - Purpose: To determine the number of different types of carbon atoms.
 - Typical Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
 - Relaxation Delay: 2 seconds.
- COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons in the molecule.
 - Typical Parameters:
 - Pulse Program: Standard COSY or DQF-COSY sequence.
 - Data Points: 1024 x 1024.
 - Number of Scans per Increment: 2-4.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify direct one-bond correlations between protons and their attached carbons.
 - Typical Parameters:
 - Pulse Program: Standard HSQC with gradient selection.
 - ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

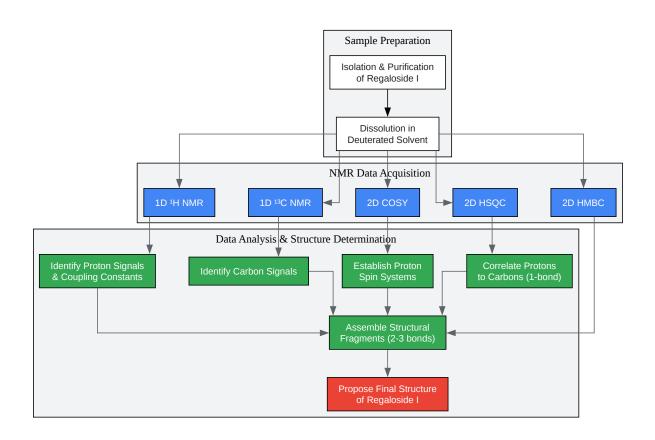


- Data Points: 1024 x 256.
- Number of Scans per Increment: 4-8.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
 - Typical Parameters:
 - Pulse Program: Standard HMBC with gradient selection.
 - Long-Range Coupling Constant: Optimized for ~8 Hz.
 - Data Points: 2048 x 256.
 - Number of Scans per Increment: 16-32.

Mandatory Visualization

The following diagram illustrates the logical workflow for the structure elucidation of **Regaloside I** using the described NMR experiments.





Click to download full resolution via product page

Caption: Workflow for the structure elucidation of **Regaloside I**.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of natural products like **Regaloside I**. By systematically applying the



protocols outlined in this application note, researchers can confidently determine the chemical structure, which is a fundamental step in the process of drug discovery and development from natural sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- To cite this document: BenchChem. [Application Note: Structural Elucidation of Regaloside I using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15592200#nmr-spectroscopy-for-regaloside-i-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com